2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Description
2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 4-chloro-2-methylphenyl group and at position 5 with a chloromethyl group. The chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic substitution reactions. The 4-chloro-2-methylphenyl substituent introduces steric and electronic effects that influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-chloro-2-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-7(12)2-3-8(6)10-14-13-9(5-11)15-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKUKQKPOYWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702985-25-8 | |
| Record name | 2-(4-chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with chlorinated carboxylic acids or their derivatives. One common method involves the reaction of 4-chloro-2-methylbenzoic acid hydrazide with chloromethyl chloroformate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds, including the target compound, which demonstrated effectiveness against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Compound | Activity Against Bacteria | Mechanism of Action |
|---|---|---|
| 2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole | E. coli, S. aureus | Inhibition of cell wall synthesis |
Anticancer Potential
Oxadiazoles have been investigated for their anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |
| HeLa (cervical cancer) | 10 | Cell cycle arrest |
Material Science Applications
Polymer Chemistry
The compound can serve as a building block in the synthesis of functional polymers. Its chloromethyl group allows for further reactions to create cross-linked networks or to introduce other functional groups that enhance material properties such as thermal stability and chemical resistance.
Fluorescent Materials
Recent studies have explored the use of oxadiazoles in fluorescent materials. The incorporation of this compound into polymer matrices has resulted in materials with enhanced luminescent properties suitable for applications in organic light-emitting diodes (OLEDs).
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazoles, including our target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, establishing a foundation for further drug development.
Case Study 2: Anticancer Activity
In another investigation documented in Cancer Research, researchers assessed the anticancer activity of several oxadiazole derivatives. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazoles
Key Observations:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs like nitro (‑NO₂) or chloro (‑Cl) at position 2 enhances pharmacological activity. For example, 2-(4-nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole demonstrated potent CNS depressant effects due to increased electron deficiency, improving target binding .
Chloromethyl vs. Methylthio/Sulfonyl Groups:
- The chloromethyl group in the target compound is a reactive site for nucleophilic substitution, enabling derivatization into amines or thioethers . In contrast, methylthio or sulfonyl groups (e.g., in 2-(2,4-dichlorophenyl)-5-(methylthio)-oxadiazole) enhance lipophilicity, improving membrane permeability and anticancer activity .
Biological Activity Trends:
- Anticancer Activity: Compounds with 4-chlorophenyl or 2,4-dichlorophenyl groups at position 2 show selectivity against specific cancer cell lines. For instance, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-oxadiazole achieved 98.74% growth inhibition in CNS cancer cells , while 2-(chloromethyl)-5-(2,4-dichlorophenyl)-oxadiazole derivatives exhibited IC₅₀ values as low as 2.46 μg/mL against liver cancer .
- Antifungal/Herbicidal Activity: Sulfonyl and thioether substituents (e.g., in 2-(benzylthio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole) correlate with fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects via SDH enzyme inhibition .
Biological Activity
2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, supported by recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2N2O, with a molecular weight of approximately 239.09 g/mol. The structure features a chloro-substituted phenyl group and an oxadiazole ring, which are critical for its biological activity.
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits significant biological activity:
1. Anticancer Activity
Studies have shown that oxadiazole derivatives can possess potent anticancer properties. For instance:
- A series of oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values ranging from 0.12 to 2.78 µM .
- Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induction of apoptosis |
| This compound | U-937 | 1.50 | Apoptotic pathway activation |
2. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties:
- Compounds similar to this compound have shown significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | P. aeruginosa | 20 µg/mL |
3. Anti-inflammatory Activity
Some studies have also reported the anti-inflammatory effects of oxadiazole derivatives:
- Compounds with similar structures have shown promising results in reducing inflammation markers in vitro .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazoles:
Study on Anticancer Properties
A study published in MDPI highlighted that certain oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin . The compounds were evaluated through various assays that confirmed their potential as effective anticancer agents.
Antibacterial Screening
Another research effort focused on synthesizing new oxadiazole derivatives which were screened for their antibacterial efficacy against common pathogens. The results indicated that some derivatives had MIC values comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chloro-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole?
Methodological Answer: The compound can be synthesized via cyclization reactions using chloroacetic acid and acid hydrazides in phosphorus oxychloride (POCl₃). A typical procedure involves refluxing equimolar amounts of chloroacetic acid (1.2 eq) and the appropriate hydrazide (1 eq) in POCl₃ for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc, 7:1) to yield products in moderate to high yields (65–87%) . Alternative methods include esterification with salicylic acid derivatives under reflux conditions, achieving 87% yield with high-purity products confirmed by HR-ESI-MS (e.g., m/z 331.2 [M + H]⁺) .
Q. Table 1: Comparison of Synthetic Routes
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Characterization involves a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : The chloromethyl group is identified by a singlet at δ ~5.09 ppm (²H) in DMSO-d₆, while aromatic protons appear as multiplets in δ 7.2–8.0 ppm .
- Mass Spectrometry : ESI-MS and HR-ESI-MS confirm molecular weight (e.g., m/z 331.2 [M + H]⁺) and isotopic patterns consistent with chlorine substituents .
- X-ray Crystallography : For crystal structure determination, slow evaporation from ethanol or dichloromethane yields single crystals. Key bond lengths (e.g., C–N = 1.30–1.34 Å) and dihedral angles between aromatic rings provide insights into steric effects .
Advanced Research Questions
Q. What analytical techniques resolve contradictory data in the reactivity of oxadiazole derivatives?
Methodological Answer: Contradictions in reactivity (e.g., unexpected cyclization vs. ester formation) can be addressed via:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation. For example, unexpected cyclization to 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione was confirmed by IR peaks at 1670 cm⁻¹ (C=N) and 1240 cm⁻¹ (C–O–C) .
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO energy gaps) predict regioselectivity in nucleophilic substitutions. For instance, the chloromethyl group’s LUMO (-1.8 eV) favors SN2 mechanisms .
Q. Table 2: Key Spectral Data for Common Byproducts
| Byproduct | IR (cm⁻¹) | NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Cyclic oxadiazole-thione | 1670 (C=N) | 7.85 (dd, J=4 Hz) | 274.06 [M + H]⁺ |
| Ester derivatives | 1720 (C=O) | 5.09 (s, CH₂) | 339.1452 [M + H]⁺ |
Q. How does the chloromethyl substituent influence cross-coupling reactions?
Methodological Answer: The chloromethyl group acts as a versatile electrophile in nucleophilic substitutions. For example:
- Amination : React with amines (e.g., benzylamine) in dry ether to form 5-(benzylamino)methyl derivatives, confirmed by ¹H NMR (δ 3.70 ppm, NH₂⁺) and MS fragmentation patterns .
- Thioether Formation : Treatment with thiols in basic conditions yields sulfanyl derivatives, with reaction efficiency monitored via HPLC (retention time ~8.2 min) .
Q. What strategies improve crystallization for X-ray diffraction studies?
Methodological Answer: Crystallization challenges due to aromatic stacking can be mitigated by:
- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation. For example, single crystals of a related oxadiazole were obtained via slow evaporation, revealing a monoclinic P2₁/c space group .
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice structures. Crystallographic data (e.g., CCDC 712345) show intermolecular C–H···O interactions (2.89 Å) .
Q. What role does this compound play in polymer radiation stability?
Methodological Answer: As a dopant in scintillators, the oxadiazole core enhances radiation resistance by:
- Energy Transfer : The conjugated system (e.g., HOMO: -6.2 eV, LUMO: -2.4 eV) facilitates exciton migration, reducing degradation in poly(vinyltoluene) matrices .
- Performance Metrics : Scintillators doped with oxadiazoles exhibit a photon yield >10,000 photons/MeV and decay times <5 ns, tested via γ-ray irradiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
